1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Attachment of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced through substitution reactions, often using reagents like chlorophenylmethanesulfonyl chloride and methylphenylmethyl sulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can affect its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C23H29ClN2O3S2 |
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Molecular Weight |
481.1 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O3S2/c1-18-4-2-3-5-21(18)16-30-15-12-25-23(27)20-10-13-26(14-11-20)31(28,29)17-19-6-8-22(24)9-7-19/h2-9,20H,10-17H2,1H3,(H,25,27) |
InChI Key |
STJRWFDOAXRTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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